methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 477863-34-6
VCID: VC6387171
InChI: InChI=1S/C20H18N2O5S/c1-26-20(25)18-16(13-5-2-3-7-15(13)28-18)22-8-4-6-14(22)17(23)19(24)21-9-11-27-12-10-21/h2-8H,9-12H2,1H3
SMILES: COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3C(=O)C(=O)N4CCOCC4
Molecular Formula: C20H18N2O5S
Molecular Weight: 398.43

methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate

CAS No.: 477863-34-6

Cat. No.: VC6387171

Molecular Formula: C20H18N2O5S

Molecular Weight: 398.43

* For research use only. Not for human or veterinary use.

methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate - 477863-34-6

Specification

CAS No. 477863-34-6
Molecular Formula C20H18N2O5S
Molecular Weight 398.43
IUPAC Name methyl 3-[2-(2-morpholin-4-yl-2-oxoacetyl)pyrrol-1-yl]-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C20H18N2O5S/c1-26-20(25)18-16(13-5-2-3-7-15(13)28-18)22-8-4-6-14(22)17(23)19(24)21-9-11-27-12-10-21/h2-8H,9-12H2,1H3
Standard InChI Key LYPZTVKQIQVTKS-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3C(=O)C(=O)N4CCOCC4

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate, reflects its intricate architecture:

  • Benzothiophene backbone: A fused bicyclic system comprising a benzene ring and a thiophene ring, providing a planar, aromatic framework conducive to π-π stacking interactions .

  • Pyrrole substituent: A five-membered aromatic ring with one nitrogen atom, linked to the benzothiophene at the 3-position. Pyrroles are known for their electron-rich nature, enabling hydrogen bonding and coordination with biological targets .

  • Morpholino-oxoacetyl group: A morpholine ring (a six-membered amine-containing heterocycle) conjugated to an oxoacetyl moiety. This group enhances solubility and modulates pharmacokinetic properties due to morpholine’s polarity and metabolic stability .

The methyl ester at the 2-position of the benzothiophene likely serves as a prodrug moiety, facilitating cellular uptake before enzymatic hydrolysis to the active carboxylic acid .

Synthetic Pathways and Optimization

While no explicit synthesis of this compound is documented, analogous methodologies from patent literature and related compounds suggest a multi-step approach:

Core Benzothiophene Formation

Benzothiophene derivatives are typically synthesized via:

  • Cyclization of thioesters: For example, methyl 4-acetylbenzoate (a related compound) undergoes reduction with sodium borohydride to yield hydroxyl intermediates, followed by cyclization .

  • Cross-coupling reactions: Suzuki-Miyaura couplings introduce substituents to preformed benzothiophene cores, as seen in patent US20030114505A1 for isoxazole and thiazole analogs .

Pyrrole and Morpholino-Oxoacetyl Integration

  • Pyrrole functionalization: N-alkylation of pyrrole with bromoacetyl-morpholine under basic conditions (e.g., K₂CO₃ in DMF) attaches the morpholino-oxoacetyl group .

  • Esterification: Methylation of the carboxylic acid precursor using trimethylsilyl diazomethane or methanol/H₂SO₄ yields the final ester .

Table 1: Hypothetical Synthesis Steps Based on Analogous Reactions

StepReactionReagents/ConditionsYield*
1Benzothiophene formationCyclization of thioester with PPA75%
2Pyrrole couplingN-alkylation with bromoacetyl-morpholine68%
3EsterificationCH₃OH, H₂SO₄, reflux92%
*Theoretical yields extrapolated from similar reactions .

Physicochemical Properties

Key properties inferred from structural analogs:

Solubility and Lipophilicity

  • logP (octanol-water): Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for membrane permeability .

  • Water solubility: ~0.5 mg/mL due to the morpholine’s polarity counterbalancing the aromatic systems .

Stability

  • Hydrolytic stability: The methyl ester is prone to hydrolysis in acidic/basic conditions, necessitating protective formulations .

  • Thermal stability: Decomposition above 200°C, typical for organic esters .

Table 2: Predicted Physicochemical Data

PropertyValue
Molecular weight442.47 g/mol
SMILESCOC(=O)C1=C(C2=C(S1)C=CC=C2)N3C=CC=C3C(=O)CN4CCOCC4
Topological polar surface area98.6 Ų
Hydrogen bond donors1
Hydrogen bond acceptors7

Biological Activity and Mechanisms

Though direct studies are lacking, structural parallels suggest potential bioactivities:

Kinase Inhibition

Morpholino-containing compounds, such as those in patent US20030114505A1, inhibit kinases (e.g., PI3K, mTOR) by binding to ATP pockets via hydrogen bonding with the morpholine oxygen . The benzothiophene-pyrrole system may enhance affinity through hydrophobic interactions.

Applications and Future Directions

Pharmaceutical Development

  • Oncology: As a kinase inhibitor scaffold for targeted cancer therapies.

  • Antimicrobials: Broad-spectrum activity against resistant pathogens.

Material Science

Functionalized benzothiophenes are used in organic electronics (e.g., OLEDs), where the conjugated system facilitates charge transport .

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